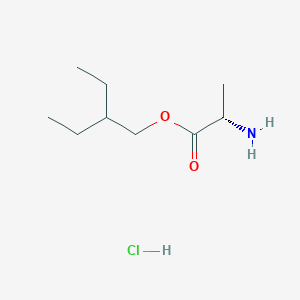

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Vue d'ensemble

Description

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl and a molecular weight of 209.71 g/mol . It is a derivative of the amino acid L-alanine and is often used as an intermediate in the synthesis of various pharmaceutical compounds . This compound appears as a white to light yellow powder or crystal .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can be synthesized through the esterification of L-alanine with 2-ethylbutanol. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of large-scale reactors to ensure high yield and purity . The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and 2-ethylbutanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions to prevent decomposition.

Major Products Formed

Hydrolysis: Produces L-alanine and 2-ethylbutanol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. The compound can undergo reactions such as oxidation to form imines or nitriles, reduction to yield alcohols, and nucleophilic substitution to produce amides or other derivatives.

Biological Research

Biochemical Pathways and Enzyme Interactions

Research has indicated that this compound may play a role in biochemical pathways, influencing enzyme interactions. Its amino group can engage in hydrogen bonding or ionic interactions with active sites of enzymes, potentially modulating biochemical processes.

Therapeutic Investigations

The compound has been investigated for its therapeutic effects. For instance, it has been studied in the context of antiviral drug development, particularly related to viral infections such as Ebola. In animal models, compounds structurally related to this compound have shown efficacy in suppressing viral replication and improving survival rates .

Medicinal Chemistry

Drug Development

The compound is explored as a precursor in drug synthesis. Its chemical properties allow for modifications that can lead to the development of new therapeutic agents. For example, derivatives of this compound have been evaluated for their potential in treating viral infections and other diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity makes it suitable for use in various chemical manufacturing processes, including the synthesis of lubricants, adhesives, and coatings .

Case Studies

- Antiviral Efficacy : A study demonstrated that compounds related to this compound exhibited significant antiviral activity against Ebola virus in nonhuman primates. The administration of these compounds led to a marked reduction in viral load and improved survival rates following infection .

- Biochemical Interaction Studies : Research has shown that this compound can interact with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .

- Industrial Use Cases : In industrial applications, this compound has been effectively used as an intermediate in the synthesis of various specialty chemicals, showcasing its versatility and importance in chemical manufacturing .

Mécanisme D'action

The mechanism of action of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride involves its hydrolysis to release L-alanine and 2-ethylbutanol . L-alanine can then participate in various metabolic pathways, while 2-ethylbutanol may be further metabolized or excreted . The compound’s effects are primarily due to the biological activities of its hydrolysis products.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Alanine methyl ester hydrochloride: Another ester derivative of L-alanine, used in peptide synthesis.

L-Alanine tert-butyl ester hydrochloride: Similar in structure but with a tert-butyl group instead of an ethylbutyl group.

Uniqueness

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its use as an intermediate in the synthesis of antiviral drugs like remdesivir highlights its importance in pharmaceutical research .

Activité Biologique

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chiral amine compound with significant potential in medicinal chemistry and pharmaceutical applications. This compound, characterized by its unique structural features, has garnered attention for its biological activities, particularly in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C9H20ClNO2

- Molecular Weight : Approximately 201.72 g/mol

- CAS Number : 946511-97-3

The structure includes an ethyl butyl group attached to an amino acid derivative, which is crucial for its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. Interaction studies have indicated its binding affinity to several receptors and enzymes, which may contribute to its therapeutic effects.

Pharmacological Profile

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties. For instance, similar compounds have shown efficacy against viral infections like Ebola and other RNA viruses, highlighting the potential for this compound in antiviral drug development .

- Neuroprotective Effects : Compounds structurally related to this compound have been noted for their neuroprotective effects. This suggests that the compound may also play a role in protecting neuronal cells from damage .

- Metabolic Pathways : The compound's derivatives are often involved in amino acid metabolism, which is critical for various physiological functions .

Study on Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that certain derivatives of this compound could inhibit viral replication in vitro, showing EC50 values comparable to established antiviral agents . This highlights the compound's potential as a lead candidate for further development in antiviral therapies.

Neuroprotective Studies

Research focusing on neuroprotective properties indicated that compounds similar to this compound could enhance acetylcholine release, suggesting a mechanism that may be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-aminopropanoate | C5H11ClNO2 | Simple structure; primarily a synthetic intermediate |

| Methyl 2-aminopropanoate | C4H9ClNO2 | Used in similar synthetic pathways |

| Propyl 2-aminopropanoate | C6H13ClNO2 | Exhibits different solubility characteristics |

| L-Alanine | C3H7NO2 | Essential amino acid; involved in protein synthesis |

This table illustrates how this compound stands out due to its specific chiral configuration and potential therapeutic roles.

Propriétés

IUPAC Name |

2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGOVGXNPHPIJ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946511-97-3 | |

| Record name | 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylbutyl L-Alaninate Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM82R73WUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.